2-Hydroxyquinoline

Description

2-Hydroxyquinoline has been reported in Glycosmis pentaphylla, Houttuynia cordata, and Aconitum ferox with data available.

structure given in first source

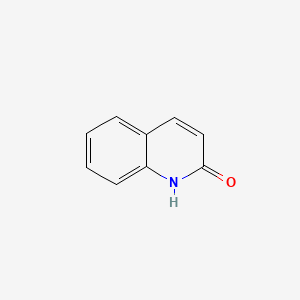

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISFMEBWQUVKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058769 | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Quinolinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |

| Record name | 2-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070254421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104534807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803BHY7QWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxyquinoline (CAS 59-31-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Hydroxyquinoline (CAS 59-31-4), also known as 2-quinolinol or carbostyril. The information is curated for professionals in research and development who require precise and reliable data for their work. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of chemical structures and workflows.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound that exists as a white to pale yellow crystalline solid at room temperature.[1][2] It is structurally characterized by a quinoline ring system with a hydroxyl group at the second position.[1] A critical feature of this compound is its existence in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one.[1][3][4][5][6]

The chemical behavior and physical properties of this compound are significantly influenced by the equilibrium between its enol (hydroxy) and keto (oxo) forms.

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound, compiled from various literature and database sources.

Table 1: General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [3][7][8] |

| Molecular Weight | 145.16 g/mol | [3][7][8] |

| Appearance | White, pale yellow, to purple-brownish crystalline powder/solid | [1][2][3][6][9] |

| Melting Point | 197 - 200 °C | [9][10] |

| 198 - 199 °C | [4][7][11] | |

| 199.5 °C | [6][12] | |

| Boiling Point | 346.7 ± 35.0 °C at 760 mmHg | [6][12] |

| 237 °C | [13] | |

| Density | 1.093 - 1.3 g/cm³ | [6][12][13] |

Note: A significant discrepancy exists in reported boiling points, which may be due to different experimental conditions or decomposition at higher temperatures.

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Slightly soluble (1 g / 950 mL) | [11] |

| Sparingly/Limited solubility | [1][2] | |

| Solubility in Organic Solvents | ||

| Ethanol / Alcohol | Soluble | [1][2][11] |

| Diethyl Ether | Soluble | [1][2][11] |

| Acetone | Soluble | [1] |

| Dilute HCl | Soluble | [11] |

| LogP (Octanol/Water) | 1.26 - 2.09 | [9][13] |

| pKa (Strongest Acidic) | 13.95 (Predicted) | [14] |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are outlines of typical methodologies.

The melting point is determined by observing the temperature at which the crystalline solid transitions to a liquid. The capillary method is a common and reliable technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the solution is then determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units like g/L or mol/L.

The acid dissociation constant (pKa) can be determined by measuring the change in UV-Vis absorbance as a function of pH. This is possible because the enol and its conjugate base (or the keto form) have different absorption spectra.

Methodology:

-

Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Measurement: A small, constant aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each sample is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the difference between the protonated and deprotonated species is maximal is plotted against pH. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, which corresponds to the inflection point of the resulting sigmoidal curve. A study has noted the use of wavelengths at 289 nm, 326 nm, and 380 nm for analysis.[15]

Conclusion

This guide provides essential physical property data and standard experimental methodologies for this compound (CAS 59-31-4). The presented information, including quantitative data tables and procedural workflows, serves as a valuable resource for scientists and researchers in drug development and chemical synthesis. Accurate knowledge of these fundamental properties is critical for predicting compound behavior, designing experiments, and developing new applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 59-31-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1321-40-0 [amp.chemicalbook.com]

- 5. This compound | 1321-40-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound 98 59-31-4 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound 98 59-31-4 [sigmaaldrich.com]

- 12. This compound - Protheragen [protheragen.ai]

- 13. This compound [stenutz.eu]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Rapid determination of quinoline and this compound in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyquinoline (also known as 2-quinolinone or carbostyril), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that this compound exists in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms, with the lactam form generally being more stable.[1] The presented data primarily corresponds to the predominant lactam tautomer, 2(1H)-quinolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.65 | d | 9.5 |

| H-4 | 7.80 | d | 9.5 |

| H-5 | 7.55 | d | 8.0 |

| H-6 | 7.20 | t | 7.5 |

| H-7 | 7.45 | t | 7.8 |

| H-8 | 7.28 | d | 8.0 |

| N-H | 12.5 (broad) | s | - |

Solvent: DMSO-d₆

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 162.5 |

| C-3 | 122.0 |

| C-4 | 139.0 |

| C-4a | 116.0 |

| C-5 | 130.0 |

| C-6 | 122.5 |

| C-7 | 128.5 |

| C-8 | 115.0 |

| C-8a | 138.0 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The data presented here is consistent with the lactam structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3160 | N-H stretch | Amide |

| ~1660 | C=O stretch | Amide (Lactam) |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1370 | C-N stretch | Amide |

| 750-850 | C-H bend | Aromatic (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The absorption maxima can be influenced by the solvent and the tautomeric form present.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Transition |

| ~225 | ~35,000 | Methanol | π → π |

| ~270 | ~10,000 | Methanol | π → π |

| ~330 | ~5,000 | Methanol | n → π* |

The absorption spectra of both the lactim and lactam forms have been observed, with the origins for the lactam and lactim forms reported at 29,112 cm⁻¹ and 31,349 cm⁻¹, respectively.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[2] The choice of solvent is critical as it can influence the chemical shifts.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.[3]

IR Spectroscopy

Sample Preparation: For solid samples of this compound, the KBr pellet technique is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk.[4] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[5] For solution-state IR, the sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

Instrumentation and Data Acquisition: FTIR spectra are recorded using a Fourier-Transform Infrared Spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the sample spectrum.[6]

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., methanol, ethanol, acetonitrile) in a volumetric flask.[7] Serial dilutions are then performed to obtain solutions of known concentrations in the range that gives absorbance values between 0.1 and 1.0.

Instrumentation and Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.[7][8] A cuvette containing the pure solvent is used as a reference. The instrument is first zeroed with the blank solvent before measuring the absorbance of the sample solutions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. This compound | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-Hydroxyquinoline molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name Quinolin-2(1H)-one or its common name carbostyril, is a heterocyclic aromatic organic compound.[1] Its scaffold is a fundamental structural motif found in a wide array of pharmacologically active molecules, including antibacterial, anticancer, and antiviral agents.[2] A comprehensive understanding of its molecular structure, bonding, and, most critically, its tautomeric nature is essential for rational drug design and development. This guide provides a detailed examination of these core chemical characteristics, supported by spectroscopic data, computational insights, and established experimental protocols.

The Tautomeric Equilibrium: A Central Feature

The most defining chemical characteristic of this compound is its prototropic tautomerism. It exists in a dynamic equilibrium between two forms: the enol tautomer (this compound) and the keto tautomer (quinolin-2(1H)-one). For most aldehydes and ketones, the keto form is significantly more stable, and this holds true for the this compound system.[3]

Experimental and computational studies have conclusively shown that the equilibrium overwhelmingly favors the keto (amide) form, quinolin-2(1H)-one.[4][5] This stability is attributed to the greater strength of the C=O double bond compared to the C=C double bond and the resonance stabilization of the amide group within the heterocyclic ring.

Caption: Keto-enol tautomerism of this compound.

Solid-State Structure and Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for molecular structure.[6] In the solid state, this compound exists exclusively as the keto tautomer, quinolin-2(1H)-one. The crystal structure reveals a planar heterocyclic system where molecules are typically linked by intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of a neighboring molecule, forming dimeric or polymeric chains.

While specific bond lengths and angles for the parent molecule require access to crystallographic databases like the Cambridge Structural Database (CSD Identifier: 601633), analysis of related quinolone structures provides representative data.[1][7]

| Parameter | Typical Value Range | Comment |

| C=O Bond Length | 1.23 - 1.25 Å | Typical for a carbonyl group in an amide system. |

| N-H Bond Length | ~0.86 - 1.01 Å | Standard length for an N-H bond. |

| C2-N1 Bond Length | 1.37 - 1.39 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to amide resonance. |

| C2-C3 Bond Length | 1.43 - 1.45 Å | Longer than a typical C=C double bond. |

| Crystal System | Varies with derivative | Often crystallizes in monoclinic or triclinic systems.[7] |

Spectroscopic Characterization

Spectroscopic methods are invaluable for identifying the dominant tautomer in various states (solid, solution) and for overall structural elucidation.

Infrared (IR) Spectroscopy

FTIR spectroscopy clearly distinguishes between the keto and enol forms by identifying key functional group vibrations.[8] The spectrum of quinolin-2(1H)-one is characterized by strong absorptions corresponding to the amide group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Tautomer |

| N-H | Stretching | 3100 - 3300 (broad) | Keto |

| C=O | Stretching | 1650 - 1670 (strong) | Keto |

| C=C / C=N | Aromatic Stretching | 1500 - 1620 | Both |

| O-H | Stretching | 3200 - 3600 (very broad) | Enol (minor) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.[9][10] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The observed signals are consistent with the keto (quinolin-2(1H)-one) structure being the sole or vastly predominant form in solution.

Table: Typical ¹H NMR Chemical Shifts (δ, ppm) for Quinolin-2(1H)-one

| Proton | Chemical Shift (ppm) | Multiplicity | Comment |

|---|---|---|---|

| N-H | 11.5 - 12.5 | broad singlet | Highly deshielded, exchangeable proton. |

| H4 | 7.8 - 8.0 | doublet | Deshielded due to proximity to carbonyl and ring nitrogen. |

| H5, H8 | 7.2 - 7.6 | multiplet | Aromatic protons of the carbocyclic ring. |

| H6, H7 | 7.0 - 7.4 | multiplet | Aromatic protons of the carbocyclic ring. |

| H3 | 6.4 - 6.6 | doublet | Shielded relative to other aromatic protons. |

Table: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Quinolin-2(1H)-one

| Carbon | Chemical Shift (ppm) | Comment |

|---|---|---|

| C2 (C=O) | 160 - 165 | Carbonyl carbon, highly deshielded. |

| C4, C8a | 138 - 142 | Quaternary and CH carbons in the heterocyclic ring. |

| C5, C6, C7, C8 | 115 - 132 | Aromatic carbons of the carbocyclic ring. |

| C3, C4a | 120 - 125 | Aromatic carbons. |

UV-Vis Spectroscopy

The electronic transitions of the keto and enol tautomers differ due to their distinct conjugated systems. This technique is particularly useful for quantifying the tautomeric equilibrium under different conditions (e.g., varying solvent polarity). A tri-wavelength UV/Vis spectrophotometric method has been developed for the simultaneous quantification of quinoline and its metabolite, this compound.[11]

| Tautomer | Typical λ_max (nm) | Chromophore |

| Keto | ~270, 328 | Extended conjugated amide system. |

| Enol | ~250, 340 | Hydroxy-substituted aromatic system. |

Computational Chemistry Insights

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the thermodynamics of the tautomeric equilibrium.[12] These theoretical studies consistently corroborate experimental findings, calculating a significantly lower gas-phase enthalpy of formation for the keto tautomer (quinolin-2(1H)-one), confirming it as the more stable isomer.

Experimental Protocols and Workflows

The structural elucidation of this compound and its derivatives follows a standard workflow in analytical chemistry.

Caption: General workflow for structural elucidation.

Protocol: Single-Crystal X-ray Diffraction

This technique provides the unambiguous three-dimensional structure of a molecule in the solid state.[6]

-

Crystal Growth: High-purity quinolin-2(1H)-one is dissolved in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation. The solution is allowed to evaporate slowly and undisturbed at a constant temperature. Alternatively, vapor diffusion or cooling crystallization methods can be used. The goal is to obtain a single, well-formed crystal with dimensions >0.1 mm.[13]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[14] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The instrument records the positions and intensities of the diffracted X-ray reflections.[13]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[13] An atomic model is built into the map and refined against the experimental data to optimize atomic positions, yielding precise bond lengths, angles, and other structural parameters.[15]

Protocol: NMR Spectroscopy

NMR is the most powerful method for determining molecular structure in solution.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[16]

-

Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned to the appropriate frequencies for the desired nuclei (e.g., ¹H, ¹³C). The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.

-

Data Acquisition: A sequence of radiofrequency pulses is applied to the sample. The resulting signal, known as the Free Induction Decay (FID), is detected.[17]

-

Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to TMS. Integration of the peaks in ¹H NMR is performed to determine the relative ratios of protons.[10]

Protocol: FTIR Spectroscopy (KBr Pellet Method)

FTIR is used to identify the functional groups present in the molecule.

-

Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground into a powder using an agate mortar and pestle.[18]

-

Mixing: The sample powder is thoroughly mixed with ~100-200 mg of dry, IR-grade potassium bromide (KBr). KBr is used because it is transparent in the mid-IR region.[18][19]

-

Pellet Formation: The mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press. This forms a thin, transparent or translucent pellet.[18]

-

Analysis: A background spectrum of the empty sample compartment is recorded.[8] The KBr pellet is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is collected. The instrument ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[8]

Conclusion

The molecular structure of this compound is dominated by its existence as the keto tautomer, quinolin-2(1H)-one. This structural preference is confirmed by a powerful combination of X-ray crystallography, which defines its solid-state arrangement, and a suite of spectroscopic techniques (NMR, IR, UV-Vis) that corroborate this structure in solution. Computational studies further reinforce these experimental findings by establishing the thermodynamic stability of the keto form. For professionals in drug development, recognizing that the quinolin-2(1H)-one scaffold is the predominant and stable form is crucial for understanding its intermolecular interactions, designing derivatives, and predicting its behavior in biological systems.

References

- 1. This compound | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Quinolone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rigaku.com [rigaku.com]

- 7. tandfonline.com [tandfonline.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. webassign.net [webassign.net]

- 11. Rapid determination of quinoline and this compound in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. jascoinc.com [jascoinc.com]

Solubility Profile of 2-Hydroxyquinoline in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-hydroxyquinoline, a key heterocyclic organic compound utilized in various chemical and pharmaceutical applications. The document details its solubility in common laboratory solvents, provides experimental protocols for solubility determination, and outlines analytical methods for quantification. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.

Introduction to this compound

This compound (also known as 2-quinolinol or carbostyril) is an aromatic heterocyclic compound with the chemical formula C₉H₇NO.[1][2] It exists as a white to pale yellow crystalline solid.[2][3] Structurally, it consists of a quinoline ring system with a hydroxyl group at the second position, which imparts weak acidic properties.[3] This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antimalarial and anti-inflammatory agents, and also finds use in the formulation of dyes and fluorescent probes.[3] Understanding its solubility is critical for its effective use in these applications, influencing factors such as reaction kinetics, formulation development, and bioavailability.

Solubility Data

The solubility of this compound varies across different solvents, primarily dictated by the polarity of the solvent and its capacity for hydrogen bonding. The available data, both qualitative and semi-quantitative, is summarized below.

Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. The following table summarizes the existing qualitative and semi-quantitative information.

| Solvent | Chemical Class | Solubility | Value (at ambient temperature) |

| Water | Protic | Slightly Soluble | ~1 g / 950 mL (~1.05 mg/mL)[1] |

| Alcohol (general) | Protic | Soluble[3] | Data not available |

| Ethanol | Protic | Readily Soluble[3] | Data not available |

| Diethyl Ether | Ethereal | Soluble[3] | Data not available |

| Acetone | Ketone | Readily Soluble[3] | Data not available |

| Dilute HCl | Aqueous Acid | Soluble | Data not available |

A computationally predicted water solubility for this compound is approximately 2.45 mg/mL.[4]

Comparative Solubility Profile of 8-Hydroxyquinoline

For comparative purposes, the solubility of the isomer 8-hydroxyquinoline (oxine) is provided. It is important to note that while structurally related, the position of the hydroxyl group significantly influences the physical properties, including solubility.

| Solvent | Chemical Class | Solubility |

| Water | Protic | Insoluble / Sparingly Soluble[5][6] |

| Ethanol | Protic | Freely Soluble[5] |

| Acetone | Ketone | Freely Soluble[5] |

| Chloroform | Halogenated | Freely Soluble[5] |

| Benzene | Aromatic | Freely Soluble[5] |

| Diethyl Ether | Ethereal | Insoluble[5] |

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for determining the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass flasks or vials with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a clean, dry flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the flask.

-

Equilibration: Seal the flask tightly and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.[7][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[10]

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: If necessary, accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC (see sections 3.2 and 3.3).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Experimental Workflow for Solubility Determination

Figure 1: Experimental workflow for the shake-flask solubility determination method.

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a rapid and straightforward method for quantifying this compound in solution, particularly for single-solute systems. A tri-wavelength spectrophotometric method has been developed for the simultaneous determination of quinoline and this compound.[5][12][13]

Objective: To determine the concentration of this compound in a sample solution by measuring its absorbance of ultraviolet-visible light.

Instrumentation:

-

UV-Vis Spectrophotometer (double beam recommended)

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

-

Determination of Wavelengths of Interest:

-

Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

For the tri-wavelength method, identify the isosbestic point of this compound and any potential interfering substance (if applicable), along with two other wavelengths for quantification (e.g., 289 nm, 326 nm, and 380 nm as described for a specific system).[5]

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the chosen wavelength(s).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Sample Analysis:

-

Measure the absorbance of the filtered and diluted sample from the solubility experiment (section 3.1) at the same wavelength(s).

-

-

Concentration Calculation:

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

-

Apply the dilution factor to calculate the concentration in the original saturated solution.

-

HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying this compound, especially in complex mixtures. The following is a general method that can be adapted and validated for specific laboratory conditions.

Objective: To separate and quantify this compound in a sample solution using reverse-phase HPLC with UV detection.

Instrumentation and Conditions (Adaptable):

-

HPLC System: With a quaternary or binary pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good peak shape and retention time. For example, a starting point could be a 60:40 (v/v) mixture of methanol and water.[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution and a series of calibration standards of this compound in the mobile phase.

-

Calibration: Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered and diluted sample from the solubility experiment.

-

Quantification: Identify the peak corresponding to this compound by its retention time and determine its area. Calculate the concentration of this compound in the sample using the calibration curve.

-

Calculation: Apply the dilution factor to determine the solubility in the original sample.

Factors Influencing Solubility

The solubility of this compound is influenced by several physicochemical factors. Understanding these relationships is crucial for controlling and optimizing its dissolution.

Logical Relationship of Factors Affecting Solubility

Figure 2: Key factors influencing the solubility of a compound.

-

pH: As a weak acid, the solubility of this compound is expected to increase in basic solutions due to its deprotonation to the more polar phenoxide form. Conversely, in acidic solutions, its solubility is also noted to be good, likely due to the protonation of the quinoline nitrogen.

-

Temperature: For most solid solutes, solubility increases with temperature. The extent of this effect depends on the enthalpy of the solution.

-

Solvent Polarity: this compound's solubility is significantly higher in polar organic solvents like alcohols and acetone compared to water, indicating the importance of favorable solute-solvent interactions.[3]

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided detailed experimental protocols for its determination and quantification. While qualitative data indicates good solubility in common organic solvents and slight solubility in water, there is a need for more extensive quantitative studies to build a comprehensive solubility profile across a wider range of solvents and temperatures. The provided methodologies for the shake-flask method, UV-Vis spectrophotometry, and HPLC serve as a robust starting point for researchers to generate reliable and accurate solubility data, which is essential for the advancement of research and development involving this versatile compound.

References

- 1. 2-羟基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. Page loading... [wap.guidechem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Page loading... [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Rapid Determination of Quinoline and this compound in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]

- 13. Rapid determination of quinoline and this compound in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Theoretical studies of 2-quinolinone isomerization and tautomerism

An In-depth Technical Guide on the Theoretical Studies of 2-Quinolinone Isomerization and Tautomerism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism of 2-quinolinone, a fundamental N-heterocyclic compound, between its lactam (keto) and lactim (enol) forms is a subject of significant academic and industrial interest. This equilibrium is crucial as it dictates the molecule's physicochemical properties, reactivity, and biological function, making its study essential for applications in medicinal chemistry and materials science.[1][2] Theoretical and computational chemistry have emerged as indispensable tools for elucidating the subtle energetic and structural nuances of this tautomeric system.[1] This guide provides a comprehensive overview of the theoretical methodologies employed, summarizes key quantitative findings, and discusses the experimental validation of computational predictions.

Introduction to 2-Quinolinone Tautomerism

2-Quinolinone (or carbostyril) can exist in two primary tautomeric forms: the lactam form, quinolin-2(1H)-one, and the lactim form, 2-hydroxyquinoline. The interplay between these two forms is a classic example of keto-enol tautomerism in a heterocyclic system.[3] Numerous spectroscopic and computational studies have established that the lactam (keto) form is the predominant and more stable tautomer in the solid state and in non-aqueous or less polar solvents.[1][2] This stability is often attributed to factors like the greater strength of the C=O double bond compared to the C=N bond and the stabilization of the lactam form through hydrogen-bonded dimers.[1][2] However, the tautomeric equilibrium can be influenced by several external and internal factors, making a detailed understanding of the potential energy surface essential.[1][4][5]

Theoretical and Computational Methodologies

Quantum-chemical calculations are central to studying the isomerization and tautomerism of 2-quinolinone. These methods allow for the precise determination of molecular structures, relative energies, vibrational frequencies, and the exploration of the potential energy surface connecting the tautomers.

Core Computational Methods:

-

Density Functional Theory (DFT): DFT is the most widely used method for these systems due to its excellent balance of accuracy and computational cost.[6][7][8] Functionals like B3LYP are commonly paired with Pople-style basis sets (e.g., 6-311++G(d,p)) for geometry optimizations and energy calculations.[8][9]

-

Ab Initio Methods: For higher accuracy, especially for energy calculations, methods like Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.[10] Explicitly correlated methods (e.g., CCSD(T)-F12) can provide benchmark-quality energetics.

-

Composite Methods: High-accuracy composite methods like CBS-QB3 and G4 are used to calculate thermochemical data, such as gas-phase enthalpies of formation, with high precision.[10][11]

-

Solvent Effects: The influence of the solvent environment is critical and is typically modeled using continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[12][13] These models simulate the bulk solvent as a dielectric continuum, allowing for the calculation of properties in solution. For specific interactions like hydrogen bonding, explicit solvent molecules can be included in the calculation.[3]

Quantitative Data Summary

Theoretical studies have provided a wealth of quantitative data regarding the stability and interconversion of 2-quinolinone tautomers. The lactam form is consistently found to be more stable than the lactim form in the gas phase and in nonpolar solvents.

Table 1: Calculated Relative Energies of 2-Quinolinone Tautomers

| Computational Method | Basis Set | Environment | ΔE (Lactim - Lactam) (kcal/mol) | Reference |

| B3LYP | 6-311++G(d,p) | Gas Phase | 8.0 - 10.0 | Estimated from[9] |

| CBS-QB3 | --- | Gas Phase | ~7.5 | Estimated from[10] |

| B3LYP/PCM | 6-311++G(d,p) | Water | Lower than gas phase | General trend from[13] |

Note: Specific values can vary based on the exact computational level. The table represents typical ranges found in the literature.

Table 2: Influence of Environment and Substituents on Tautomeric Equilibrium

| Factor | Effect on Equilibrium | Theoretical Rationale | References |

| Solvent Polarity | Increasing polarity slightly favors the more polar lactam form, but can also stabilize the lactim form through H-bonding. | The lactam tautomer generally has a larger dipole moment. Polar protic solvents can stabilize the lactim's OH group. | [1],[2],[14],[15] |

| Hydrogen Bonding | Dimerization strongly stabilizes the lactam form. | Formation of stable, hydrogen-bonded cyclic dimers in the solid state and non-polar solvents. | [1],,[2] |

| Aromaticity | Reduced aromaticity in the pyridinone ring of the lactam contributes to the driving force for tautomerization. | The lactim form possesses a fully aromatic quinoline ring system. | [1],[11] |

| Substituents | Electronic (electron-donating/withdrawing) and steric properties of substituents can shift the equilibrium. | Substituents can alter the relative acidity of the N-H proton and basicity of the carbonyl oxygen. | [1],[2],[16] |

Experimental Protocols and Validation

While this guide focuses on theoretical studies, the validation of computational results against experimental data is a critical component of the scientific process.[17][18] The literature on this topic does not provide step-by-step laboratory protocols but extensively describes the application of various analytical techniques to confirm theoretical predictions.

Spectroscopic Methods

Spectroscopic techniques are the primary means of experimentally probing tautomeric equilibria.[1][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of nuclei. For 2-quinolinone, the chemical shifts of protons and carbons near the tautomerizing functional groups (C2, C4, N1-H, O-H) are distinct for each form.[19]

-

Validation: Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts.[19] A strong correlation between the calculated shifts for the lactam structure and the experimental spectrum confirms its dominance. For example, the ¹³C chemical shift of the C4 carbon is significantly different between the 4-oxo (keto) and 4-hydroxy (enol) forms and can be used as a clear diagnostic marker.[20]

-

-

Infrared (IR) Spectroscopy:

-

Methodology: IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The key diagnostic peaks are the C=O stretching vibration in the lactam form (typically ~1660 cm⁻¹) and the O-H stretching vibration in the lactim form.[2]

-

Validation: Computational frequency calculations can predict the vibrational spectra of each tautomer. The presence of a strong C=O stretch and the absence of a prominent O-H stretch in the experimental spectrum of 2-quinolinone in non-polar media provides compelling evidence for the lactam form.[2] Advanced techniques like 2D IR spectroscopy can even be used to identify minor tautomers in aqueous solutions.[3]

-

-

UV-Vis Spectroscopy:

-

Methodology: The electronic transitions, and thus the UV-Vis absorption spectra, differ between the tautomers due to their distinct electronic structures.

-

Validation: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (λ_max) of each tautomer.[7] By comparing the calculated spectra with the experimental one, the relative populations of the tautomers in different solvents can be estimated.[14][21]

-

X-ray Crystallography

-

Methodology: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.

-

Validation: This technique directly visualizes the atomic positions, confirming the location of the proton on the nitrogen atom (lactam form) rather than the oxygen atom (lactim form). This serves as the ultimate benchmark for validating gas-phase and solid-state computational predictions of the most stable structure.[19]

Conclusion

The combination of theoretical calculations and experimental validation has provided a robust and detailed understanding of the isomerization and tautomerism of 2-quinolinone. Computational studies, primarily using DFT, consistently demonstrate the energetic preference for the lactam form, a finding strongly corroborated by NMR, IR, and X-ray crystallographic data.[1][2][19] The influence of solvents, substituents, and intermolecular interactions on the tautomeric equilibrium has been systematically explored, revealing the subtle interplay of forces that govern this system. For professionals in drug development and materials science, this body of research provides a predictive framework to understand and manipulate the properties of 2-quinolinone derivatives, enabling the rational design of molecules with desired chemical and biological activities.

References

- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Photodissociation of quinoline cation: Mapping the potential energy surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical Study for Isomerization of Some 2´-Hydroxychalcone Derivative by Using DFT Calculation [ejchem.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. comporgchem.com [comporgchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. scispace.com [scispace.com]

- 14. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. odu.primo.exlibrisgroup.com [odu.primo.exlibrisgroup.com]

- 17. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

Biological Activity of Novel 2-Hydroxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological properties. Among its many isomers, the 2-hydroxyquinoline, which exists in tautomeric equilibrium with its 2-quinolone form (quinolin-2(1H)-one), has emerged as a particularly versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, enzyme inhibitory, anti-inflammatory, and antioxidant effects.[1][2] This technical guide provides an in-depth overview of the recent advancements in understanding the biological activities of novel this compound derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Anticancer Activity

Derivatives of the 2-quinolone scaffold have shown potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of crucial cellular processes like cell division and signaling pathways that lead to programmed cell death.[3][4]

1.1. Mechanism of Action

Several distinct mechanisms have been elucidated for the anticancer effects of this compound derivatives:

-

Microtubule Disruption: Certain derivatives disrupt the assembly of microtubules, essential components of the cellular cytoskeleton involved in cell division. This interference leads to an arrest of the cell cycle in the G2/M phase.[5]

-

Induction of Apoptosis: Many 2-quinolone compounds trigger apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[5] This is often confirmed by observing the activation of key executioner proteins like caspase-3.[5]

-

Topoisomerase Inhibition: Some hybrid molecules incorporating the 2-quinolone structure have been shown to inhibit topoisomerase enzymes.[6] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death.

-

Protein Kinase Inhibition: The quinolone scaffold is a key component in inhibitors of various protein kinases, such as EGFR and VEGFR, which are often overactive in cancer and play a crucial role in tumor growth and angiogenesis.[3][7]

1.2. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Benzyloxy-quinolin-2(1H)-one (11e) | COLO 205 (Colon) | < 1 | [5] |

| Cinnamic acid-2-quinolone hybrid (5a) | HepG2 (Liver) | 4.05 | [6] |

| Cinnamic acid-2-quinolone hybrid (5a) | HCT-116 (Colon) | 1.89 | [6] |

| Cinnamic acid-2-quinolone hybrid (5b) | MCF-7 (Breast) | 8.48 | [6] |

| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | [8] |

| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | [8] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 µg/mL | [9] |

1.3. Signaling Pathway Visualization

The induction of apoptosis is a key anticancer mechanism for many this compound derivatives. The pathway below illustrates the dual activation of intrinsic and extrinsic pathways.

Antimicrobial Activity

Novel this compound derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including drug-resistant bacteria and fungi. Their planar structure allows for interaction with microbial DNA and key enzymes, while other structural features facilitate membrane disruption.[10]

2.1. Mechanism of Action

The antimicrobial effects of these compounds are attributed to several mechanisms:

-

DNA Intercalation: The aromatic quinoline ring can intercalate between the base pairs of microbial DNA or RNA, disrupting replication and transcription processes.[10]

-

Enzyme Inhibition: Derivatives can inhibit essential bacterial enzymes like DNA gyrase and topoisomerase, which are vital for maintaining DNA structure.[10]

-

Membrane Disruption: The hydrophobic nature of the quinoline scaffold can facilitate interaction with microbial cell membranes, leading to a loss of integrity, increased permeability, and eventual cell lysis.[10]

2.2. Quantitative Data: Antimicrobial Potency

The effectiveness of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based amides | S. aureus | 3.9 | [10] |

| Quinoline-based amides | B. subtilis | 7.8 | [10] |

| Substituted quinolines (Cmpd 6) | MRSA | 1.5 | [11] |

| Substituted quinolines (Cmpd 6) | C. difficile | 1.0 | [11] |

| Iodo-quinolines | S. epidermidis | Varies | [12] |

| Iodo-quinolines | C. parapsilosis | Varies | [12] |

Enzyme Inhibitory Activity

Beyond their roles in anticancer and antimicrobial applications, this compound derivatives have been identified as potent inhibitors of various other enzymes, highlighting their potential in treating metabolic and neurodegenerative diseases.[13]

3.1. Key Enzyme Targets

-

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Their inhibition is a key strategy for managing hyperglycemia in diabetic patients. This compound itself has shown potent inhibitory activity against both enzymes.[13] The presence of the hydroxyl group is considered critical for this activity.[13]

-

Proteasome: The proteasome is a protein complex that degrades unneeded or damaged proteins. Certain substituted quinolines have been identified as low-micromolar inhibitors of the 20S proteasome's chymotryptic activity, representing a class of noncovalent proteasome inhibitors.[14]

-

DNA Methyltransferases (DNMTs): Quinoline-based analogs have been shown to inhibit human DNMT1 and bacterial adenine methyltransferases.[15][16] This inhibition occurs through DNA intercalation, which causes a conformational change in the enzyme.[16]

-

Cystathionine Beta Synthase (CBS): Certain 8-hydroxyquinoline derivatives have been found to decrease the enzymatic activity of CBS, an enzyme involved in hydrogen sulfide (H₂S) production.[17]

3.2. Quantitative Data: Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ | Reference |

| This compound | α-Glucosidase | 64.4 µg/mL | [13] |

| This compound | α-Amylase | 130.5 µg/mL | [13] |

| Sulfonamide derivative (47) | Anti-inflammatory target | 2.9 ± 0.5 µg/mL | [13] |

| Quinoline derivative (7) | 20S Proteasome | 14.4 µM | [14] |

| Quinoline derivative (25) | 20S Proteasome | 5.4 µM | [14] |

| Quinoline analog (12) | DNMT1 | ~2 µM | [15] |

| Quinoline analog (12) | CamA | ~2 µM | [15] |

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Quinoline derivatives have shown promise in mitigating these processes.[1][18][19]

4.1. Mechanism of Action

-

Anti-inflammatory: Certain quinoline derivatives can significantly inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines stimulated by lipopolysaccharide (LPS).[20]

-

Antioxidant: The quinoline ring system can act as a scavenger of free radicals, which is a key component of its antioxidant activity. This neuroprotective potential has been noted in the context of diseases like parkinsonism.[18]

4.2. Quantitative Data: Anti-inflammatory Activity

| Compound Class | Assay | Inhibition / IC₅₀ | Reference |

| Oxa-diaza-anthracen-one (6d) | Xylene-induced ear edema | 68.28% | [20] |

| Oxa-diaza-anthracen-one (3g) | Xylene-induced ear edema | 63.19% | [20] |

| Sulfonamide derivative (47) | (Not specified) | 2.9 µg/mL | [13] |

| Sulfonamide derivative (36) | (Not specified) | 3.2 µg/mL | [13] |

Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the biological activity of novel compounds. Below are detailed protocols for key assays cited in the literature.

5.1. General Experimental Workflow Visualization

The process of discovering and evaluating novel this compound derivatives follows a structured workflow from chemical synthesis to biological validation.

5.2. Protocol: MTT Cytotoxicity Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, COLO 205) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

5.3. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another appropriate broth for the microbe being tested).

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, vancomycin).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic for most bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold is a highly valuable core structure in modern drug discovery. Its derivatives exhibit a wide spectrum of potent biological activities, including promising anticancer, antimicrobial, and enzyme-inhibiting properties. The mechanisms of action are often multifaceted, involving interference with fundamental cellular processes such as DNA replication, cell division, and apoptosis. The quantitative data presented in this guide highlight the low micromolar and even nanomolar efficacy of some novel derivatives, underscoring their potential for further development. The provided experimental protocols and workflow visualizations serve as a practical resource for researchers aiming to design, synthesize, and evaluate the next generation of this compound-based therapeutic agents. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to translate their potent in vitro activities into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives [hero.epa.gov]

An In-depth Technical Guide to the Fluorescence Properties of 2-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyquinoline (2-HQ), a heterocyclic aromatic organic compound, and its derivatives are of significant interest in various scientific fields, particularly in the realm of fluorescence spectroscopy and drug development. This is largely due to their unique photophysical properties, which are intricately linked to tautomeric equilibria and environmental sensitivity. This guide provides a comprehensive overview of the core fluorescence characteristics of this compound, detailing its tautomeric forms, the influence of environmental factors on its fluorescence, and its applications as a fluorescent probe. This document summarizes key quantitative data, provides detailed experimental protocols for fluorescence analysis, and visualizes the underlying chemical processes and experimental workflows.

Core Fluorescence Properties of this compound

The fluorescence of this compound is fundamentally governed by the equilibrium between its two tautomeric forms: the lactim (enol) form and the lactam (keto) form. Both tautomers possess distinct absorption and emission spectra.[1][2] The interconversion between these forms can be influenced by factors such as solvent polarity, pH, and temperature, making 2-HQ a sensitive fluorescent probe for its microenvironment.

Tautomerism and its Impact on Fluorescence

This compound exists in a tautomeric equilibrium between the lactim and lactam forms, which can be interconverted through a simple hydrogen atom transfer between the oxygen of the hydroxyl group and the ring nitrogen.[2]

-

Lactim (Enol) Form: This form is characterized by a hydroxyl group (-OH) at the 2-position of the quinoline ring.

-

Lactam (Keto) Form (2(1H)-quinolone): This form features a carbonyl group (C=O) at the 2-position and a hydrogen atom on the nitrogen.